molecular formula C19H19NO3S B11580091 Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate

Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate

Cat. No.: B11580091
M. Wt: 341.4 g/mol
InChI Key: BHAVOXLQOYWZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-bromobenzoate with 2-phenyl-1,3-thiazolidine-4-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with similar biological activities.

    Ethyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate: A closely related compound with slight structural differences.

Uniqueness

Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate

InChI

InChI=1S/C19H19NO3S/c1-3-23-19(22)15-9-11-16(12-10-15)20-17(21)13(2)24-18(20)14-7-5-4-6-8-14/h4-13,18H,3H2,1-2H3

InChI Key

BHAVOXLQOYWZIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(SC(C2=O)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.